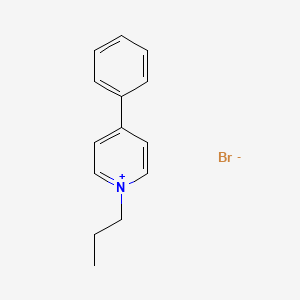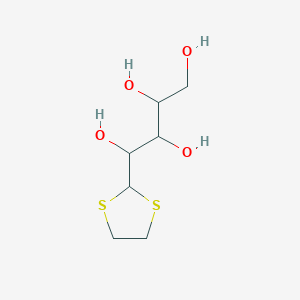![molecular formula C17H18N4O B14148806 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide CAS No. 847388-15-2](/img/structure/B14148806.png)
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused to a phenyl group, which is further connected to a 2,2-dimethylpropanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide can be achieved through various synthetic routes One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyrimidine coreFinally, the 2,2-dimethylpropanamide moiety is attached via an amide bond formation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the coupling reactions. Additionally, solvent selection and temperature control are critical factors in ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide
- **4-imidazo[1,2-a]pyrimidin-2-ylphenyl methyl ether
- **Benzo[4,5]imidazo[1,2-a]pyridines
Uniqueness
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the 2,2-dimethylpropanamide moiety, which can influence its biological activity and pharmacokinetic properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable candidate for drug development and other scientific research applications .
Eigenschaften
CAS-Nummer |
847388-15-2 |
|---|---|
Molekularformel |
C17H18N4O |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H18N4O/c1-17(2,3)15(22)19-13-7-5-12(6-8-13)14-11-21-10-4-9-18-16(21)20-14/h4-11H,1-3H3,(H,19,22) |
InChI-Schlüssel |
DZOUFLUGHFQRHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Löslichkeit |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)


![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)

